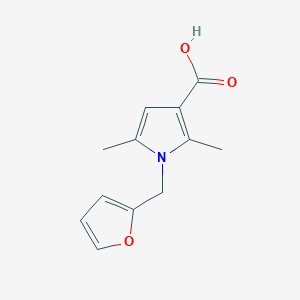

1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-6-11(12(14)15)9(2)13(8)7-10-4-3-5-16-10/h3-6H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEYHHRNDQVTRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407103 | |

| Record name | 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854357-51-0 | |

| Record name | 1-(2-Furanylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854357-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the formation of the core pyrrole ring, followed by N-alkylation and final hydrolysis to yield the target carboxylic acid. This document details the experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic pathway and experimental workflow.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Hantzsch Pyrrole Synthesis of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate. This classical method for pyrrole synthesis involves the condensation of a β-ketoester, an α-haloketone, and ammonia.[1][2]

-

N-Alkylation of the synthesized pyrrole ester with furfuryl chloride. This step introduces the furylmethyl group onto the pyrrole nitrogen.[3][4][5]

-

Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a strong base.[6][7]

Data Presentation

The following table summarizes the key transformations, reagents, and conditions for the synthesis of this compound.

| Step | Reaction | Starting Materials | Reagents & Solvents | Reaction Conditions | Product | Estimated Yield |

| 1 | Hantzsch Pyrrole Synthesis | Ethyl acetoacetate, 3-chloro-2-butanone | Ammonia, Ethanol | Reflux | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | 60-70% |

| 2 | N-Alkylation | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | Furfuryl chloride, Sodium hydride, Tetrahydrofuran (THF) | 0 °C to room temperature | Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | 80-90% |

| 3 | Ester Hydrolysis | Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | Potassium hydroxide, Ethanol, Water; followed by HCl (aq) | Reflux, then acidification | This compound | >90% |

Experimental Protocols

Step 1: Synthesis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (Hantzsch Pyrrole Synthesis)

This protocol is based on the general principles of the Hantzsch pyrrole synthesis.[1][2][8]

Reagents and Materials:

-

Ethyl acetoacetate

-

3-chloro-2-butanone

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add 3-chloro-2-butanone (1.0 eq).

-

Cool the mixture in an ice bath and add aqueous ammonia (2.0 eq) dropwise with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Synthesis of Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (N-Alkylation)

This protocol is adapted from standard N-alkylation procedures for pyrroles.[3][4][5]

Reagents and Materials:

-

Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Furfuryl chloride

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet, rotary evaporator.

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add furfuryl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 3: Synthesis of this compound (Ester Hydrolysis)

This protocol is based on standard procedures for the hydrolysis of pyrrole esters.[6][7]

Reagents and Materials:

-

Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

Procedure:

-

Dissolve ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (5.0 eq) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 3-4 by the dropwise addition of 1 M hydrochloric acid, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford this compound.

Mandatory Visualizations

Synthetic Pathway

Caption: Overall synthetic route to the target compound.

Experimental Workflow: N-Alkylation

Caption: Workflow for the N-alkylation step.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. WO1982002044A1 - Preparation of pyrrole esters - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

An In-Depth Technical Guide on the Physicochemical Properties of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document combines computational predictions from established chemical databases with inferred methodologies based on established synthetic routes for similar pyrrole derivatives. The primary synthetic pathway discussed is the Paal-Knorr synthesis. Furthermore, a representative signaling pathway is presented to illustrate a potential, albeit hypothetical, mechanism of action for a molecule of this class within a drug discovery context. All quantitative data is summarized for clarity, and detailed hypothetical experimental protocols are provided.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its potential as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available computed data.

| Property | Value | Source |

| Molecular Formula | C12H13NO3 | PubChem[1][2] |

| Molecular Weight | 219.24 g/mol | PubChem[1][2] |

| XLogP3 | 1.7 | PubChem[1][2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 219.08954328 Da | PubChem[1][2] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[1] |

Note: The data presented in this table is computationally derived and may not reflect experimentally determined values.

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, the Paal-Knorr pyrrole synthesis is the most probable and logical route for its preparation.[1][3][4] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Hypothetical Paal-Knorr Synthesis Protocol

This protocol is a representative example of how this compound could be synthesized.

2.1.1. Materials:

-

Ethyl 2,5-dimethyl-3-oxohexanoate (a 1,4-dicarbonyl precursor)

-

Furfurylamine (2-(aminomethyl)furan)

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

2.1.2. Procedure:

-

Pyrrole Ring Formation: In a round-bottom flask, dissolve ethyl 2,5-dimethyl-3-oxohexanoate (1 equivalent) and furfurylamine (1.1 equivalents) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Hydrolysis of the Ester: To the crude product, add a 2M solution of sodium hydroxide in a mixture of water and ethanol.

-

Heat the mixture to reflux for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify with 2M hydrochloric acid until a precipitate forms.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dry the purified this compound under vacuum.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

The patent literature suggests that pyrrole derivatives, including this compound, are of interest as pharmaceutical agents.[5] While the specific biological target for this compound is not identified, many small molecule drugs with similar heterocyclic cores function as kinase inhibitors.[6] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Below is a representative diagram of a generic kinase signaling pathway that a compound like this might inhibit. It is important to note that this is a hypothetical representation and does not reflect experimentally verified activity for this specific molecule.

Caption: Hypothetical Kinase Inhibition Pathway.

This diagram illustrates a common signal transduction cascade where a growth factor binds to a cell surface receptor, initiating a phosphorylation cascade involving multiple kinases. This ultimately leads to the activation of a transcription factor and subsequent gene expression related to cell proliferation and survival. A potential therapeutic intervention, as depicted, would be the inhibition of a key kinase in this pathway by a small molecule inhibitor.

Experimental Workflow for Biological Screening

To determine the biological activity of this compound, a tiered screening approach would be employed.

Caption: Biological Screening Workflow.

This workflow outlines a standard procedure for evaluating the biological activity of a novel compound. It begins with a broad primary screen to identify potential targets, followed by more specific cell-based assays to confirm activity and assess selectivity. Promising compounds would then enter lead optimization, where chemical modifications are made to improve potency and drug-like properties.

Conclusion

This compound is a compound with potential pharmaceutical applications, as indicated by its inclusion in patent literature. While experimental data on its physicochemical properties and biological activity are scarce, computational data and established synthetic methodologies for related compounds provide a solid foundation for further investigation. The hypothetical synthesis and screening workflows presented in this guide offer a roadmap for researchers interested in exploring the therapeutic potential of this and similar pyrrole derivatives. Future experimental work is necessary to validate the predicted properties and to elucidate the specific biological targets and mechanisms of action.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C12H13NO3 | CID 4962470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. WO2006012642A2 - Pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 6. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel heterocyclic compound, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule in public databases, this paper outlines a proposed synthetic pathway and presents predicted and comparative analytical data based on closely related chemical structures. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Chemical Structure and Properties

IUPAC Name: 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid[1] CAS Number: 854357-51-0[1] Molecular Formula: C₁₂H₁₃NO₃[1] Molecular Weight: 219.24 g/mol [1]

| Property | Value | Source |

| Molecular Weight | 219.24 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[1] |

| IUPAC Name | 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | PubChem[1] |

| CAS Number | 854357-51-0 | PubChem[1] |

Proposed Synthesis

The synthesis of this compound can be achieved via a modified Paal-Knorr pyrrole synthesis, a robust and widely used method for the formation of substituted pyrroles.[2][3][4] This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this proposed synthesis, the key starting materials are ethyl 2-acetyl-3-methyl-4-oxopentanoate and furfurylamine. The subsequent hydrolysis of the resulting ethyl ester yields the target carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of Ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-acetyl-3-methyl-4-oxopentanoate (1.0 eq) and furfurylamine (1.1 eq) in a suitable solvent such as ethanol or glacial acetic acid.

-

The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Step 2: Hydrolysis to this compound

-

The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is acidified with a dilute solution of hydrochloric acid (e.g., 2 M HCl) until a precipitate is formed.

-

The solid precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Spectroscopic Data (Representative)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the pyrrole ring proton, the methylene bridge, the two methyl groups on the pyrrole ring, and the carboxylic acid proton.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Representative Compound |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | br s | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

| Furan H-5 | ~7.4 | d | 1-Furfurylpyrrole[5] |

| Furan H-3 | ~6.3 | dd | 1-Furfurylpyrrole[5] |

| Furan H-4 | ~6.2 | d | 1-Furfurylpyrrole[5] |

| Pyrrole H-4 | ~6.5 | s | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Methylene (-CH₂-) | ~5.0 | s | 1-Furfurylpyrrole[5] |

| Pyrrole -CH₃ (C-2) | ~2.4 | s | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Pyrrole -CH₃ (C-5) | ~2.1 | s | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be instrumental in confirming the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Representative Compound |

| Carboxylic Acid (-COOH) | 165 - 175 | 2,5-dimethyl-1H-pyrrole-3-carboxylic acid |

| Furan C-2 | ~150 | 1-Furfurylpyrrole[5] |

| Furan C-5 | ~142 | 1-Furfurylpyrrole[5] |

| Pyrrole C-2 | ~128 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Pyrrole C-5 | ~127 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Pyrrole C-3 | ~115 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Furan C-3 | ~110 | 1-Furfurylpyrrole[5] |

| Furan C-4 | ~108 | 1-Furfurylpyrrole[5] |

| Pyrrole C-4 | ~106 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Methylene (-CH₂-) | ~45 | 1-Furfurylpyrrole[5] |

| Pyrrole -CH₃ (C-2) | ~13 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

| Pyrrole -CH₃ (C-5) | ~11 | Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate[6] |

Infrared (IR) Spectroscopy

The IR spectrum will confirm the presence of key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |

| C-H (Aromatic/Heteroaromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=O (Carboxylic Acid) | 1725 - 1700 | Stretching |

| C=C (Aromatic/Heteroaromatic) | 1600 - 1450 | Stretching |

| C-O (Furan) | 1250 - 1000 | Stretching |

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 219. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the furfuryl group.

Biological Activity and Signaling Pathways

Currently, there is no published information regarding the biological activity or any associated signaling pathways for this compound. Pyrrole and furan moieties are present in numerous biologically active compounds, suggesting that this molecule could be a valuable scaffold for medicinal chemistry research. Further investigation is required to determine its pharmacological profile.

Conclusion

This technical guide provides a foundational understanding of the structural characteristics of this compound. While direct experimental data is limited, a reliable synthetic route via the Paal-Knorr reaction is proposed, and expected spectroscopic features are outlined based on analogous structures. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this novel heterocyclic compound. Further experimental work is necessary to fully elucidate and confirm its chemical and biological properties.

References

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 1-Furfurylpyrrole | C9H9NO | CID 15037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | C9H13NO2 | CID 137482 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed overview of the available and predicted spectroscopic data for 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. It includes detailed experimental protocols for acquiring such data and visual workflows to guide the process of structural elucidation.

Introduction

This compound (PubChem CID: 4962470) is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Its structural characterization is fundamental for understanding its chemical properties and biological activity. This document outlines the expected spectroscopic data (NMR, IR, and MS) for this compound and provides generalized experimental protocols for their acquisition.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 219.24 g/mol | PubChem[1] |

| CAS Number | 854357-51-0 | PubChem[1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.3 | Doublet of doublets | 1H | Furan H5 |

| ~6.3 | Doublet of doublets | 1H | Furan H4 |

| ~6.2 | Doublet | 1H | Furan H3 |

| ~6.0 | Singlet | 1H | Pyrrole H4 |

| ~5.1 | Singlet | 2H | -CH₂- |

| ~2.4 | Singlet | 3H | Pyrrole -CH₃ |

| ~2.2 | Singlet | 3H | Pyrrole -CH₃ |

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~150 | Furan C2/C5 |

| ~142 | Furan C2/C5 |

| ~135 | Pyrrole C2/C5 |

| ~128 | Pyrrole C2/C5 |

| ~120 | Pyrrole C3 |

| ~110 | Furan C3/C4 |

| ~108 | Furan C3/C4 |

| ~105 | Pyrrole C4 |

| ~45 | -CH₂- |

| ~13 | Pyrrole -CH₃ |

| ~11 | Pyrrole -CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2920 | Medium | C-H stretch (Aliphatic) |

| ~1680 | Strong | C=O stretch (Carboxylic Acid) |

| ~1560 | Medium | C=C stretch (Pyrrole ring) |

| ~1450 | Medium | C=C stretch (Furan ring) |

| ~1250 | Strong | C-O stretch (Carboxylic Acid) |

| ~1015 | Medium | C-O-C stretch (Furan ring) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 219 | [M]⁺ (Molecular Ion) |

| 202 | [M-OH]⁺ |

| 174 | [M-COOH]⁺ |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filtration: Filter the solution into a clean 5 mm NMR tube.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. For ¹³C NMR, a proton-decoupled sequence is used. Further 2D experiments like COSY and HSQC can be performed to confirm assignments.

IR Spectroscopy

-

Sample Preparation (Thin Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).

-

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Evaporation: Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used. EI is a common method for small organic molecules and often results in fragmentation, providing structural information.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflows and Diagrams

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel organic compound.

Caption: A logical workflow for compound analysis.

NMR Data Interpretation Pathway

This diagram shows the logical relationships between different NMR experiments and the structural information they provide.

Caption: NMR experiments and derived information.

References

The Discovery and Isolation of Novel Pyrrole Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel pyrrole carboxylic acid derivatives, with a focus on methodologies and quantitative data to aid in the development of new therapeutic agents.

Novel Pyrrole-2-Carboxamides as MmpL3 Inhibitors for Tuberculosis

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics. One promising target is the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for the transport of mycolic acid precursors, crucial components of the mycobacterial cell wall.[1][4] A series of novel pyrrole-2-carboxamide derivatives has been designed and synthesized to inhibit this vital transporter.[1]

Synthesis and Experimental Protocols

The general synthetic route for these novel pyrrole-2-carboxamides is initiated from a substituted 1H-pyrrole-2-carboxylic acid. The core workflow involves the protection of the pyrrole nitrogen, followed by amide coupling with a desired amine, and subsequent deprotection.

General Procedure for the Synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid (3):

A solution of ethyl 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylate (2) (2 g, 7.64 mmol) in tetrahydrofuran (THF) (24 mL) is prepared. To this solution, lithium hydroxide monohydrate (0.627 g, 11.46 mmol) dissolved in 6 mL of water is added dropwise. The reaction mixture is stirred at room temperature for 3.5 hours. Following the reaction, the pH of the mixture is adjusted to 2–3 using 1.0 M HCl. The product is then extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid derivative.[5]

General Procedure for Amide Coupling:

The synthesized pyrrole-2-carboxylic acid derivative is coupled with various amines to generate a library of carboxamides. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole), are typically employed in an appropriate solvent like dimethylformamide (DMF) in the presence of a base such as diisopropylethylamine (DIPEA).

Below is a visual representation of the experimental workflow for the synthesis of these MmpL3 inhibitors.

Biological Activity and Data

The synthesized compounds were evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv and for their cytotoxicity against a mammalian cell line (Vero). The results for a selection of compounds are summarized below.

| Compound ID | R1 Substituent | R2 Substituent | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µg/mL) vs. Vero cells |

| Cpd 1 | 4-Cl-Ph | 1-Adamantyl | <0.016 | >64 |

| Cpd 2 | 4-CF3-Ph | 1-Adamantyl | <0.016 | >64 |

| Cpd 3 | 4-Pyridyl | 1-Adamantyl | 0.06 | >64 |

| Cpd 4 | 2-F-4-Pyridyl | 1-Adamantyl | <0.016 | >64 |

| Cpd 5 | 4-Cl-Ph | Cyclooctyl | <0.016 | >64 |

| Cpd 6 | 4-CF3-Ph | Cyclooctyl | <0.016 | >64 |

Data compiled from literature reports.[1]

Mechanism of Action: MmpL3 Inhibition Pathway

MmpL3 is a transporter protein that facilitates the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasmic space of mycobacteria. TMM is a crucial precursor for the synthesis of trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), both of which are essential components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts this transport, leading to the accumulation of TMM in the cytoplasm and preventing the formation of the protective outer membrane, ultimately resulting in bacterial death.[1][4]

Fused Pyrrole Carboxylic Acids as D-Amino Acid Oxidase (DAO) Inhibitors

The N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia. D-serine is a crucial co-agonist of the NMDA receptor, and its levels are regulated by the enzyme D-amino acid oxidase (DAO). Inhibition of DAO increases D-serine levels, thereby enhancing NMDA receptor function. Fused pyrrole carboxylic acids have been identified as a novel class of potent DAO inhibitors.[6][7][8]

Discovery and Structure-Activity Relationship (SAR)

High-throughput screening led to the identification of 4H-furo[3,2-b]pyrrole-5-carboxylic acid as a lead compound. Subsequent SAR studies explored modifications of the fused ring system and substitutions on the pyrrole core.

| Compound ID | Fused Ring System | R Substituent | DAO Inhibition IC50 (µM) |

| Lead 1 | Furo[3,2-b]pyrrole | H | 0.141 |

| Cpd 7 | Thieno[3,2-b]pyrrole | H | 0.085 |

| Cpd 8 | Furo[3,2-b]pyrrole | 2-Methyl | 0.550 |

| Cpd 9 | Furo[3,2-b]pyrrole | 3-Chloro | 0.120 |

Data compiled from literature reports.[7]

The data indicates that replacing the furan oxygen with a sulfur atom (thieno[3,2-b]pyrrole) is well-tolerated and can slightly improve potency. Substitutions on the pyrrole ring, however, are generally detrimental to the inhibitory activity.

Experimental Protocol: In Vitro DAO Inhibition Assay

The inhibitory activity of the compounds against DAO is determined using an in vitro enzymatic assay.

-

Enzyme Preparation : Recombinant human D-amino acid oxidase (hDAO) is expressed and purified.

-

Reaction Mixture : The assay is typically performed in a 96-well plate format. Each well contains a buffered solution (e.g., Tris-HCl, pH 8.5), the hDAO enzyme, and the inhibitor compound at various concentrations.

-

Substrate Addition : The reaction is initiated by adding the substrate, D-serine.

-

Detection : The enzymatic reaction produces hydrogen peroxide (H₂O₂). The amount of H₂O₂ is quantified using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic substrate (e.g., Amplex Red).

-

Data Analysis : The fluorescence or absorbance is measured over time. The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Pyrrole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to treat pain and inflammation.[9] Many traditional NSAIDs inhibit both cyclooxygenase-1 (COX-1), which has a protective role in the gastrointestinal tract, and COX-2, which is induced during inflammation. Selective COX-2 inhibitors were developed to reduce gastrointestinal side effects. Pyrrole-containing compounds, such as Tolmetin and Ketorolac, are known NSAIDs, and novel derivatives continue to be explored for enhanced COX-2 selectivity and potency.[2][10]

Biological Activity and Signaling Pathway

Certain pyrrole derivatives have demonstrated potent and selective COX-2 inhibition. For example, a series of 1,5-diarylpyrrole-3-acetic acid derivatives has shown promising results. The anti-inflammatory effects of some COX-2 inhibitors have been linked to the suppression of downstream inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are critical for the expression of pro-inflammatory genes.[11]

Quantitative Data for Pyrrole-based COX-2 Inhibitors

| Compound ID | Description | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Celecoxib | Reference Drug | 0.052 | >100 |

| PYZ16 | 1,5-diarylpyrazole derivative | 0.52 | 10.73 |

| PRLD6 | 1H-pyrrole-2,5-dione derivative | 0.006 | ≥168 |

| Cpd 4k | Pyrrole carboxylic acid derivative | 0.45 | 11.8 |

Data compiled from literature reports.[2][11]

Isolation of Bromopyrrole Alkaloids from Marine Sponges

Marine sponges, particularly from the genus Axinella, are a rich source of structurally diverse and biologically active bromopyrrole alkaloids.[12][13] These natural products often possess a core pyrrole carboxylic acid or carboxamide moiety and exhibit activities ranging from antimicrobial to neuroprotective.[12]

Isolation and Structure Elucidation Protocol

-

Collection and Extraction : The marine sponge (e.g., Axinella verrucosa) is collected and immediately preserved (e.g., by freezing or in ethanol). The biomass is then homogenized and extracted sequentially with solvents of increasing polarity, such as dichloromethane and methanol.

-

Fractionation : The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or vacuum liquid chromatography (VLC) over silica gel.

-

Chromatographic Purification : The active fractions are further purified using a combination of chromatographic techniques, including Sephadex LH-20 size-exclusion chromatography and repeated rounds of High-Performance Liquid Chromatography (HPLC), often using both normal-phase and reverse-phase columns.

-

Structure Elucidation : The structures of the isolated pure compounds are determined using a suite of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration of chiral molecules may be determined by X-ray crystallography or comparison of experimental and calculated electronic circular dichroism (ECD) spectra.[14]

This guide provides a foundational understanding of the processes involved in the discovery and development of novel pyrrole carboxylic acid derivatives. The detailed protocols, quantitative data, and pathway diagrams serve as a resource for researchers aiming to explore this versatile chemical scaffold for therapeutic applications.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MmpL3 Is the Cellular Target of the Antitubercular Pyrrole Derivative BM212 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The discovery of fused pyrrole carboxylic acids as novel, potent D-amino acid oxidase (DAO) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel bioactive bromopyrrole alkaloids from the Mediterranean sponge Axinella verrucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Feature-Based Molecular Networking Discovery of Bromopyrrole Alkaloids from the Marine Sponge Agelas dispar - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

CAS Number: 854357-51-0

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide summarizes its key identifiers, computed physicochemical properties, and a generalized synthetic approach based on established chemical principles for related pyrrole derivatives.

Physicochemical Properties

The following table summarizes the computed physicochemical properties for this compound, sourced from the PubChem database.[1] These values are predicted and have not been experimentally verified in the available literature.

| Property | Value |

| Molecular Formula | C₁₂H₁₃NO₃ |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid |

| CAS Number | 854357-51-0 |

| XLogP3 | 2.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

| Exact Mass | 219.089543 g/mol |

| Monoisotopic Mass | 219.089543 g/mol |

| Topological Polar Surface Area | 59.4 Ų |

| Heavy Atom Count | 16 |

| Complexity | 309 |

Synthesis Pathway

A generalized workflow for the synthesis of the title compound would likely involve the following key steps:

Caption: Generalized synthetic workflow for the target compound.

Experimental Protocol (Generalized)

While a specific protocol is unavailable, a general procedure based on the Paal-Knorr synthesis for related compounds would involve:

-

Reaction Setup: Equimolar amounts of 2,5-hexanedione and furfurylamine would be dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Reaction Conditions: The mixture would be heated, likely under reflux, for a period of time to facilitate the condensation and cyclization reaction to form the pyrrole ring. The reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Workup and Isolation: Upon completion, the solvent would be removed under reduced pressure. The resulting crude product, 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole, would then be purified, for example, by column chromatography.

-

Carboxylation: The purified pyrrole intermediate would then undergo a carboxylation reaction. This could potentially be achieved through various methods, such as a Vilsmeier-Haack reaction followed by oxidation, or a Friedel-Crafts acylation followed by oxidation of the introduced acyl group to a carboxylic acid.

-

Final Purification: The final product, this compound, would be purified by techniques such as recrystallization or column chromatography to yield the desired compound.

Biological Activity and Applications

There is no specific information available in the searched literature regarding the biological activity or specific applications of this compound. However, the pyrrole scaffold is a common motif in many biologically active compounds and pharmaceuticals. Therefore, this compound could be of interest as an intermediate in the synthesis of more complex molecules for drug discovery and development.

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the compound 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the predicted physicochemical properties, detailed experimental protocols for their determination, and discusses the known biological activities of structurally related compounds. This guide serves as a foundational resource for researchers initiating studies on this compound.

Physicochemical Properties

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[1] |

| Molecular Weight | 219.24 g/mol | PubChem[1] |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 219.089543 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.4 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Complexity | 269 | PubChem[1] |

Solubility Assessment

The solubility of a compound is a critical determinant of its suitability for pharmaceutical development. Both kinetic and thermodynamic solubility assays are essential for a comprehensive understanding.

Experimental Protocols

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early drug discovery.

Protocol: Nephelometric Method

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Incubation: Shake the plate for a predetermined time (e.g., 2 hours) at a constant temperature (e.g., 25°C).

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and various organic solvents (e.g., ethanol, methanol, acetonitrile, acetone).

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the samples to stand to permit the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the supernatant.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate this process.

Experimental Protocols

Forced degradation studies expose the compound to harsh conditions to predict its long-term stability and identify potential degradation pathways.

Protocol: Stress Conditions

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for an extended period.

-

Photostability: Expose a solution of the compound to a controlled light source (e.g., a xenon lamp) according to ICH Q1B guidelines.

A stability-indicating HPLC method is essential to separate the parent compound from its degradation products, allowing for accurate quantification of stability.

Protocol: HPLC Method Development

-

Column Selection: Utilize a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

-

Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths to ensure all components are detected.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been extensively reported, research on structurally similar pyrrole-3-carboxylic acid derivatives suggests potential as anticancer and antimicrobial agents.[2][3] Several studies have pointed towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a possible mechanism of action for the anticancer effects of related compounds.[2][4]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

Below is a diagram illustrating a potential experimental workflow for screening the biological activity of this compound, followed by a diagram of the VEGFR-2 signaling pathway, a putative target for this class of molecules.

Caption: A generalized workflow for drug discovery.

Caption: A simplified VEGFR-2 signaling pathway.

Conclusion

This technical guide provides a framework for initiating research on this compound. While specific experimental data on its solubility and stability are currently lacking, the provided protocols offer a clear path for their determination. The potential biological activities, inferred from related compounds, suggest that this molecule may be a valuable subject for further investigation in drug discovery, particularly in the areas of oncology and infectious diseases. Future experimental work is necessary to validate the predicted properties and to elucidate the precise biological mechanisms of this compound.

References

- 1. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C12H13NO3 | CID 4962470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of 1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data on this specific molecule, this document outlines a robust theoretical framework based on established computational methodologies for similar pyrrole and carboxylic acid derivatives. This guide details protocols for Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling. The objective is to furnish researchers with a foundational understanding and practical approach to investigating the structural, electronic, and biological properties of this compound, thereby accelerating its potential development as a therapeutic agent.

Introduction

Pyrrole and its derivatives are a significant class of heterocyclic compounds that are integral to many biologically active molecules and pharmaceutical agents.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, this compound, combines the structural features of a substituted pyrrole with a carboxylic acid and a furan moiety, suggesting a potential for interesting biological interactions.

Theoretical modeling and computational chemistry are indispensable tools in modern drug discovery and development.[3] By simulating molecular behavior at the atomic level, these methods can predict a wide array of properties, from molecular geometry and electronic structure to binding affinities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This in-silico approach significantly reduces the time and cost associated with experimental research by prioritizing promising candidates and providing insights into their mechanisms of action.

This guide will provide a detailed roadmap for the theoretical investigation of this compound.

Physicochemical and Computed Properties

A foundational aspect of any theoretical modeling study is the characterization of the molecule's basic physicochemical properties. For this compound, these properties can be obtained from publicly available databases or calculated using various computational tools.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₃ | PubChem[4] |

| Molecular Weight | 219.24 g/mol | PubChem[4] |

| CAS Number | 854357-51-0 | PubChem[4] |

| IUPAC Name | 1-(furan-2-ylmethyl)-2,5-dimethylpyrrole-3-carboxylic acid | PubChem[4] |

| Canonical SMILES | CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)O | PubChem[4] |

| InChI Key | InChIKey=... | PubChem[4] |

| Computed XLogP3 | 2.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[4] |

| Rotatable Bond Count | 3 | PubChem[4] |

Theoretical Modeling Methodologies

This section outlines the key theoretical modeling techniques that can be applied to investigate this compound.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method for studying the electronic structure of molecules.[5][6] It can be used to determine optimized molecular geometries, vibrational frequencies, and a variety of electronic properties.

-

Software: Gaussian, ORCA, or other suitable quantum chemistry software package.

-

Initial Structure Preparation:

-

Draw the 2D structure of this compound.

-

Convert the 2D structure to a 3D structure using a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

-

DFT Calculation Setup:

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for organic molecules.[7]

-

Basis Set: 6-31G(d,p) is a good starting point, providing a balance between accuracy and computational cost. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be employed.

-

Solvation Model: To simulate the molecule in a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be used.

-

Job Type: Opt for geometry optimization followed by Freq for frequency calculations.

-

-

Execution and Analysis:

-

Run the calculation.

-

Verify that the geometry optimization has converged.

-

Confirm that the frequency calculation yields no imaginary frequencies, which indicates that the optimized structure is a true minimum on the potential energy surface.

-

Analyze the output to obtain the optimized coordinates, electronic energy, dipole moment, and vibrational frequencies.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions with their environment.[8][9][10]

-

Software: GROMACS, AMBER, or NAMD.

-

System Preparation:

-

Use the DFT-optimized structure of this compound as the starting conformation.

-

Generate molecular topology and parameter files using a suitable force field (e.g., GAFF - General Amber Force Field).

-

Place the molecule in the center of a cubic or dodecahedral simulation box.

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Simulation Protocol:

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

-

Equilibration:

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration phase to bring the system to the desired temperature (e.g., 300 K).

-

Perform a longer NPT (constant number of particles, pressure, and temperature) equilibration phase to adjust the system density.

-

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns or longer) to sample the conformational space of the molecule.

-

-

Analysis:

-

Analyze the trajectory to study the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radial distribution functions (RDFs), and hydrogen bonding patterns.

-

Perform clustering analysis to identify the most representative conformations of the molecule.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[11][12][13] While this requires a dataset of molecules with known activities, a hypothetical workflow can be outlined.

-

Software: Schrödinger Maestro, MOE (Molecular Operating Environment), or similar molecular modeling suite.

-

Dataset Preparation:

-

Collect a dataset of pyrrole carboxylic acid derivatives with experimentally determined biological activity against a specific target (e.g., IC₅₀ values for an enzyme).

-

Align the molecules based on a common scaffold.

-

-

Descriptor Calculation:

-

Calculate a wide range of molecular descriptors for each molecule in the dataset. These can include:

-

1D descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors.

-

2D descriptors: Topological indices, molecular connectivity indices.

-

3D descriptors: Molecular shape indices, steric parameters (e.g., CoMFA and CoMSIA fields).

-

-

-

Model Building and Validation:

-

Divide the dataset into a training set and a test set.

-

Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), to build the QSAR model using the training set.

-

Validate the model's predictive power using the test set and various statistical metrics (e.g., q², r², RMSE).

-

-

Prediction:

-

Use the validated QSAR model to predict the biological activity of this compound.

-

Visualization of Workflows and Pathways

Visualizing the logical flow of a theoretical modeling study and potential biological pathways is crucial for clarity and communication.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the computational investigation of this compound. By employing a combination of Density Functional Theory, Molecular Dynamics simulations, and Quantitative Structure-Activity Relationship modeling, researchers can gain significant insights into the structural, electronic, and potential biological properties of this molecule. The detailed protocols and workflows presented herein serve as a valuable resource for initiating and guiding the in-silico evaluation of this and similar compounds, ultimately facilitating the rational design and development of new therapeutic agents. While the specific biological targets and activities of this molecule remain to be experimentally determined, the theoretical approaches described provide a powerful and efficient means to explore its potential and guide future experimental work.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Molecular modeling study and synthesis of novel pyrrolo[2,3-d]pyrimidines and pyrrolotriazolopyrimidines of expected antitumor and radioprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | C12H13NO3 | CID 4962470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. QSAR analysis and molecular docking study of pyrrolo- and pyridoquinolinecarboxamides with diuretic activity | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Unlocking the Therapeutic Potential of Substituted Pyrroles: A Technical Guide to Their Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of a multitude of biologically active compounds. The versatility of the pyrrole ring allows for extensive substitution, giving rise to a diverse array of molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. This technical guide provides an in-depth exploration of the mechanisms of action of substituted pyrrole compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Mechanisms of Action

Substituted pyrrole compounds exert their therapeutic effects through various mechanisms, primarily by interacting with specific biological targets such as enzymes and receptors. The nature and position of the substituents on the pyrrole ring are critical determinants of their biological activity and target selectivity.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX) Enzymes

A significant number of substituted pyrrole derivatives exhibit potent anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent inflammatory mediators.[1] By inhibiting COX-2, these compounds effectively reduce the production of prostaglandins, thereby alleviating inflammation, pain, and fever.

The selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. Several diarylpyrrole derivatives have been developed as selective COX-2 inhibitors, with some demonstrating potency comparable to or greater than commercially available non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Activity: Targeting Key Signaling Pathways

The anticancer activity of substituted pyrroles is multifaceted, involving the modulation of various signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

-

Kinase Inhibition: A prominent mechanism of action for many anticancer pyrrole derivatives is the inhibition of protein kinases.[2] These enzymes play a pivotal role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. Substituted pyrroles have been designed to target several key kinases, including:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFRs, particularly VEGFR-2, these compounds can block the pro-angiogenic signals required for tumor growth and metastasis.[2]

-

Platelet-Derived Growth Factor Receptors (PDGFRs): Inhibition of PDGFRs can impede tumor growth by affecting both tumor cells and the tumor microenvironment.

-

Extracellular Signal-Regulated Kinases (ERK1/2): As components of the MAPK/ERK pathway, inhibition of ERK1/2 can disrupt signaling cascades that promote cell proliferation.

-

Other Kinases: Substituted pyrroles have also been shown to inhibit other kinases such as Aurora kinases and cyclin-dependent kinases (CDKs), which are critical for cell cycle progression.

-

-

Induction of Apoptosis: Several pyrrole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases and the subsequent dismantling of the cell.[2]

-

Microtubule Polymerization Inhibition: Some pyrrole compounds act as microtubule-targeting agents, disrupting the dynamics of microtubule polymerization and depolymerization. This interference with the cytoskeleton leads to cell cycle arrest and ultimately, apoptosis.[2]

Antimicrobial Activity

Substituted pyrroles also exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The disc diffusion method is a common preliminary assay to evaluate the antimicrobial potential of these compounds.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various substituted pyrrole compounds from the cited literature.

Table 1: Anti-inflammatory Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Target/Model | Activity Metric | Reported Value |

| Diarylpyrrole 1c (aldehyde) | COX-2 (in vitro) | IC50 | More potent than COX-1 inhibition (4.8-fold selective)[3] |

| Diarylpyrrole 2c (oxime) | COX-2 (in vitro) | IC50 | More potent than COX-1 inhibition (9.3-fold selective)[3] |

| Diarylpyrrole 3b (nitrile) | COX-2 (in vitro) | IC50 | Potent and selective (38.8-fold selective vs. COX-1)[3] |

| Phenylsulfonyl Hydrazide (7d) | PGE2 | IC50 | 0.06 µM |

| N-Substituted 3,4-Pyrroledicarboximides | COX-1 and COX-2 enzymes | - | All tested compounds inhibited both COX-1 and COX-2 |

Table 2: Anticancer Activity of Substituted Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 | In vitro kinase assay | Nanomolar range |

| 3-aroyl-1-arylpyrrole (ARAP) 22 | NCI-ADR-RES (P-glycoprotein-overexpressing) | Cell growth inhibition | Potent inhibition |

| Pyrrolo[2,3-d]pyrimidine derivative | A549 (Lung) | MTT | 9.54 |

| Pyrrolo[2,3-d]pyrimidine derivative | A549 (Lung) | MTT | 10.38 |

| Pyrrole Derivative 4d | LoVo (Colon) | MTS | Induces 54.19% viability decrease at 50 µM |

| Pyrrole Derivative 4a | LoVo (Colon) | MTS | Induces 30.87% viability decrease at 50 µM |

Table 3: Antimicrobial Activity of Substituted Pyrrole Derivatives

| Compound/Derivative Class | Microorganism | Activity Metric | Reported Value (Zone of Inhibition in mm) |

| Pyrrole derivative 3 | P. mirabilis | Disc Diffusion | Highly active |

| Pyrrole derivative 3 | A. niger | Disc Diffusion | Highly active |

| Pyrrole derivative 4 | M. luteus | Disc Diffusion | Highly active |

| Pyrrole derivative 4 | C. albicans | Disc Diffusion | Highly active |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of substituted pyrrole compounds.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

-

Principle: The assay is based on the fluorometric detection of Prostaglandin G2 (PGG2), an intermediate product generated by the COX enzyme. The COX probe fluoresces upon reaction with PGG2.

-

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (in DMSO)

-

COX Cofactor (in DMSO)

-

Arachidonic Acid (substrate)

-

NaOH

-

Test substituted pyrrole compound

-

96-well white opaque microplate

-

Fluorescence plate reader

-

-

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound to the desired concentrations in COX Assay Buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the COX enzyme, COX Assay Buffer, COX Probe, and COX Cofactor.

-

Compound Addition: Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib for COX-2).

-

Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid and NaOH to all wells simultaneously using a multi-channel pipette.

-

Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) in a kinetic mode at a controlled temperature (e.g., 25°C) for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test substituted pyrrole compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom microplate

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrrole compound dissolved in the culture medium. Include a vehicle control and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-